molecular formula C12H17BClNO2 B1502051 2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1502051
M. Wt: 253.53 g/mol
InChI Key: QJLYDVZBSGLVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 2-Chloro-4-methylpyridine with a boronic acid derivative in the presence of a base and a catalyst. One common method is the palladium-catalyzed borylation of 2-Chloro-4-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate or palladium chloride

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Typically between 50°C to 100°C

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, including natural products and polymers.

    Biology: Development of molecular probes and bioactive compounds.

    Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Production of agrochemicals, electronic materials, and advanced polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyridine-3-boronic acid pinacol ester
  • 2-Chloro-5-methylpyridine-3-boronic acid pinacol ester
  • 2-Bromo-4-methylpyridine-3-boronic acid pinacol ester

Uniqueness

2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chloro group enhances its electrophilicity, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-6-7-15-10(14)9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLYDVZBSGLVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.